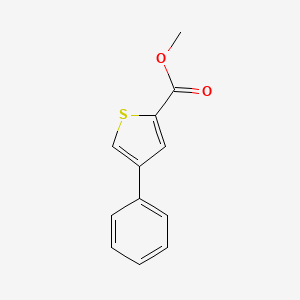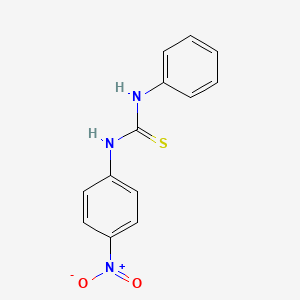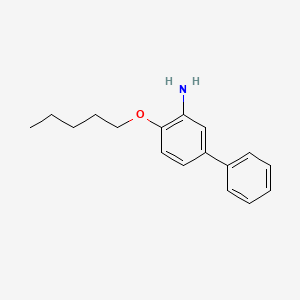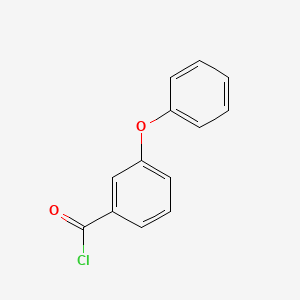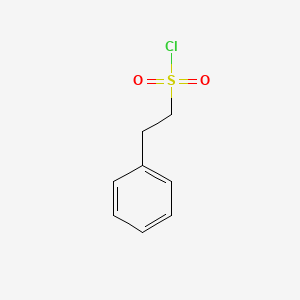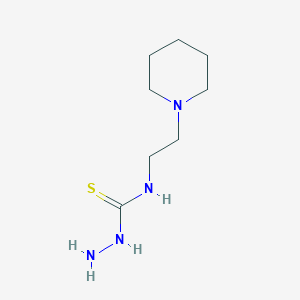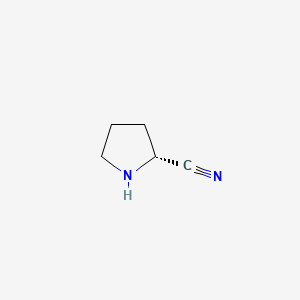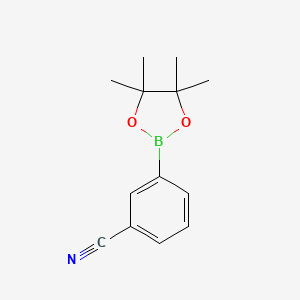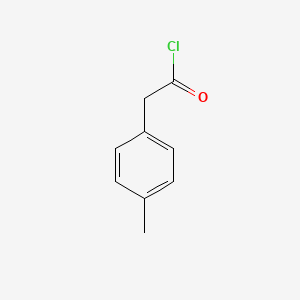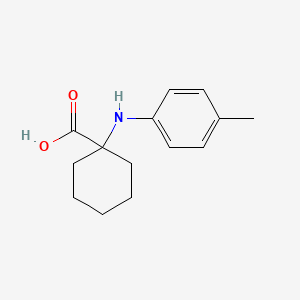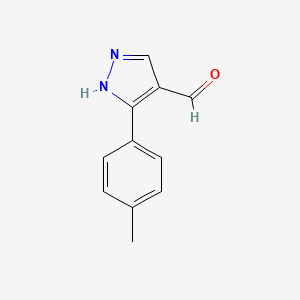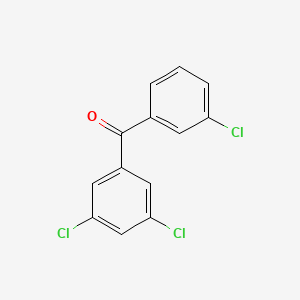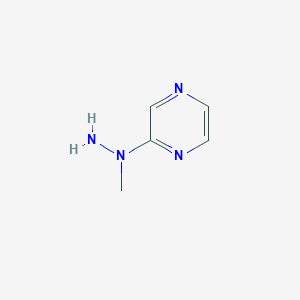
2-(1-Methylhydrazinyl)pyrazine
Overview
Description
2-(1-Methylhydrazinyl)pyrazine (2-MHP) is a heterocyclic aromatic compound that has recently been studied for its potential applications in scientific research. It is a hydrazine derivative of pyrazine, which is an aromatic six-membered ring composed of two nitrogen atoms and four carbon atoms. 2-MHP has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, antifungal, and anti-inflammatory properties. In addition, it has been shown to have potential applications in the fields of drug delivery, gene therapy, and cancer therapy.
Scientific Research Applications
Chemical Transformations and Synthesis
2-(1-Methylhydrazinyl)pyrazine is involved in various chemical transformations and synthetic processes, contributing to the field of organic chemistry. For instance, it has been used in the conversion of isothiazoles into pyrazoles, where its reactivity under specific conditions facilitates the formation of 3-amino-1-methyl-5-phenylpyrazole-4-carbonitrile, indicating its utility in generating pyrazole derivatives with potential biological activities (Ioannidou & Koutentis, 2009). Such transformations highlight the compound's role in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities.
Antimicrobial and Antitubercular Research
The antimycobacterial properties of pyrazine derivatives, including those structurally related to 2-(1-Methylhydrazinyl)pyrazine, have been extensively studied. Research has focused on designing and synthesizing pyrazine-2-carboxylic acids and their derivatives to evaluate their antimycobacterial activity, with some compounds showing promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis. This includes derivatives such as 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, highlighting the potential of these compounds in tuberculosis treatment strategies (Semelková et al., 2017).
DNA Binding and Biological Interactions
The interaction of pyrazine derivatives with biological molecules such as DNA has also been a subject of research. Studies on compounds like 2-chloro-3-hydrazinopyrazine have investigated their physicochemical properties, DNA binding affinity, and potential clinical applications, due to their broad biological activity spectrum. These studies provide insights into the hydrophilic nature of these compounds and their interaction mechanisms with DNA, which could be relevant for therapeutic applications (Mech-Warda et al., 2022).
Biological Activities and Applications
Pyrazine derivatives, including 2-(1-Methylhydrazinyl)pyrazine, have been associated with various biological activities. Research into the antimicrobial activity of these compounds, including their potential as bio-based fumigants in the food industry, agriculture, or logistics, due to their broad-spectrum antimicrobial activity at lower concentrations and relatively low mammalian toxicity, has been noteworthy. Such studies underscore the versatility of pyrazine derivatives in both pharmaceutical and non-pharmaceutical applications (Janssens et al., 2019).
properties
IUPAC Name |
1-methyl-1-pyrazin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-4-7-2-3-8-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINDLWVBIZZAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377577 | |
| Record name | 2-(1-Methylhydrazinyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylhydrazinyl)pyrazine | |
CAS RN |
76319-95-4 | |
| Record name | 2-(1-Methylhydrazinyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylhydrazin-1-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349965.png)
